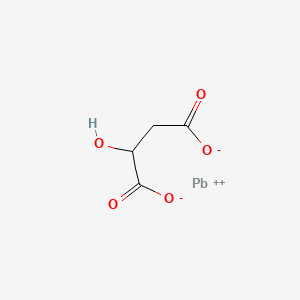
Lead malate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lead malate is a chemical compound formed by the combination of lead and malic acid It is a salt of lead and malic acid, which is an intermediate in the tricarboxylic acid (TCA) cycle this compound is not commonly found in nature and is typically synthesized for research and industrial purposes
准备方法
Synthetic Routes and Reaction Conditions: Lead malate can be synthesized through the reaction of lead(II) acetate with malic acid. The reaction typically occurs in an aqueous solution, where lead(II) acetate is dissolved in water and then mixed with a solution of malic acid. The resulting this compound precipitates out of the solution and can be collected by filtration.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis process can be scaled up by proportionally increasing the quantities of lead(II) acetate and malic acid used. The reaction conditions, such as temperature and pH, can be optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Lead malate can undergo various chemical reactions, including:
Oxidation: this compound can be oxidized to form lead oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield elemental lead and malic acid.
Substitution: this compound can participate in substitution reactions where the lead ion is replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Metal salts such as calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Lead oxide, carbon dioxide, and water.
Reduction: Elemental lead and malic acid.
Substitution: Metal malates (e.g., calcium malate, magnesium malate) and lead salts.
科学研究应用
Lead malate has several applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies involving lead compounds.
Biology: Investigated for its potential effects on biological systems, particularly in studies related to lead toxicity.
Medicine: Explored for its potential therapeutic applications, although its toxicity limits its use.
Industry: Utilized in the production of certain materials and as a precursor for other lead-based compounds.
作用机制
The mechanism of action of lead malate involves the interaction of lead ions with various molecular targets. Lead ions can bind to proteins, enzymes, and nucleic acids, disrupting their normal function. This can lead to oxidative stress, inhibition of enzyme activity, and interference with cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific context and concentration of this compound.
相似化合物的比较
Lead malate can be compared with other lead salts and malate compounds:
Lead Acetate: Similar in that both contain lead ions, but lead acetate is more commonly used and studied.
Calcium Malate: Contains calcium instead of lead, making it less toxic and more suitable for use in food and supplements.
Magnesium Malate: Similar to calcium malate, it is used for its health benefits and is non-toxic.
Conclusion
This compound is a compound with unique properties and potential applications in various fields. Its synthesis, chemical reactions, and scientific research applications make it an interesting subject of study. its toxicity poses challenges and limits its use, necessitating careful handling and consideration in research and industrial contexts.
属性
CAS 编号 |
816-68-2 |
|---|---|
分子式 |
C4H4O5Pb |
分子量 |
339 g/mol |
IUPAC 名称 |
2-hydroxybutanedioate;lead(2+) |
InChI |
InChI=1S/C4H6O5.Pb/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+2/p-2 |
InChI 键 |
AQVKIYUWIAJIOT-UHFFFAOYSA-L |
规范 SMILES |
C(C(C(=O)[O-])O)C(=O)[O-].[Pb+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Oxabicyclo[4.1.0]hept-2-EN-2-OL](/img/structure/B13809714.png)
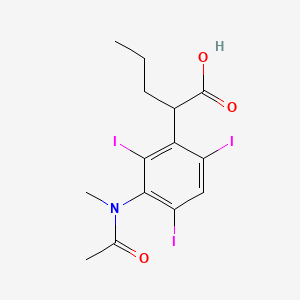
![2-[(4-Methoxybenzoyl)amino]-N-{1-[(3-methylphenyl)amino]-1-oxo-2-butanyl}benzamide](/img/structure/B13809738.png)

![[(6-Methyl-1-oxido-3-pyridinyl)oxy]acetic acid](/img/structure/B13809753.png)
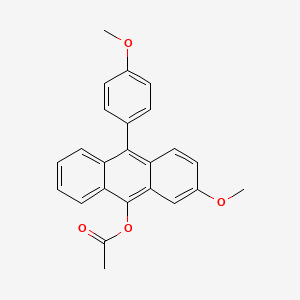

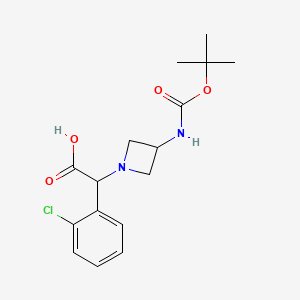

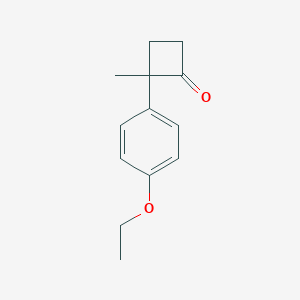
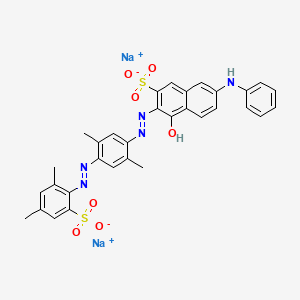
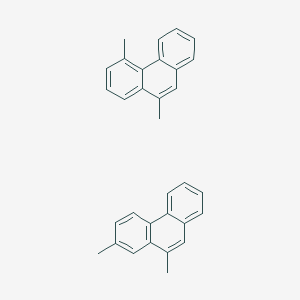

![1,3-Benzenediol, 4-[(2-hydroxyphenyl)azo]-](/img/structure/B13809810.png)
